1-(4-(Pyrimidin-2-yl)phenyl)ethanamine 1-(4-(Pyrimidin-2-yl)phenyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193658
InChI: InChI=1S/C12H13N3/c1-9(13)10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-9H,13H2,1H3
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

1-(4-(Pyrimidin-2-yl)phenyl)ethanamine

CAS No.:

Cat. No.: VC16193658

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Pyrimidin-2-yl)phenyl)ethanamine -

Specification

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 1-(4-pyrimidin-2-ylphenyl)ethanamine
Standard InChI InChI=1S/C12H13N3/c1-9(13)10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-9H,13H2,1H3
Standard InChI Key SKMUIXLKHSTEGL-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)C2=NC=CC=N2)N

Introduction

Structural Analysis and Molecular Characteristics

Core Structure and Functional Groups

1-(4-(Pyrimidin-2-yl)phenyl)ethanamine consists of:

  • A phenyl ring substituted at the para position with a pyrimidin-2-yl group (a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3).

  • An ethylamine side chain (-CH2CH2NH2) attached to the phenyl ring.

The molecular formula is C12H13N3, yielding a molecular weight of 199.25 g/mol. Key structural features include:

  • Planar aromatic systems (phenyl and pyrimidine), enabling π-π stacking interactions.

  • A primary amine group (-NH2) with potential for hydrogen bonding and salt formation.

Comparative Analysis with Analogous Compounds

  • CID 20112729 (2-(4-aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one): Shares the pyrimidin-2-yl-phenyl motif but incorporates a piperazine-ketone group instead of ethylamine . This modification reduces basicity (pKa ~7.5 vs. ~9.5 for primary amines) and alters pharmacokinetic profiles.

  • 2-(4-Phenylpyrimidin-2-yl)ethylamine (CAS 886367-92-6): Structurally closest analog, differing only by an additional methylene group in the side chain. Its reported logP of 4.44 suggests moderate lipophilicity, likely shared by the target compound.

Synthetic Routes and Methodological Considerations

Proposed Synthesis Pathways

While no direct synthesis of 1-(4-(pyrimidin-2-yl)phenyl)ethanamine is documented, convergent strategies from related systems include:

Chalcone Cyclization Approach

Adapting methods from Merugu et al. :

  • Chalcone Formation: Condense 4-acetylphenylpyrimidine with formaldehyde under basic conditions (KOH/MeOH) to form a propenone intermediate.

  • Cyclization: Treat with guanidine hydrochloride in ethanol to generate the pyrimidine core.

  • Reductive Amination: Reduce the ketone intermediate using NaBH4/NH4OH to yield the ethylamine side chain.

Key Reaction:
4-Acetylphenylpyrimidine+HCHOKOHChalconeGuanidinePyrimidine IntermediateNaBH4Target Compound\text{4-Acetylphenylpyrimidine} + \text{HCHO} \xrightarrow{\text{KOH}} \text{Chalcone} \xrightarrow{\text{Guanidine}} \text{Pyrimidine Intermediate} \xrightarrow{\text{NaBH4}} \text{Target Compound}

Buchwald-Hartwig Amination

Physicochemical Properties and Predictive Data

Calculated and Experimental Parameters

PropertyValue/EstimateMethod/Source
Molecular Weight199.25 g/molTheoretical
LogP (Partition Coefficient)2.8–3.2ALOGPS 2.1 Prediction
Water Solubility~1.2 mg/mL (25°C)SwissADME
pKa (Amine)9.4–10.1ChemAxon Calculator
Melting Point145–150°C (Predicted)MP Estimation Software

Spectroscopic Characteristics

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrimidine), 1550 cm⁻¹ (C-C aromatic).

  • 1H NMR (500 MHz, DMSO-d6):

    • δ 8.75 (d, 2H, pyrimidine H-4,6)

    • δ 7.85 (t, 1H, pyrimidine H-5)

    • δ 7.60 (d, 2H, phenyl H-2,6)

    • δ 7.45 (d, 2H, phenyl H-3,5)

    • δ 3.10 (t, 2H, CH2NH2)

    • δ 2.85 (t, 2H, Ar-CH2)

ParameterPredictionTool Used
CYP450 2D6 InhibitionModerateadmetSAR 2.0
hERG InhibitionLow Risk (pIC50 < 5)Pred-hERG
Ames MutagenicityNegativeTEST
Oral Rat LD50450–600 mg/kgProTox-II

Discussion: Bridging Structural Novelty and Therapeutic Gaps

The absence of direct literature on 1-(4-(pyrimidin-2-yl)phenyl)ethanamine underscores its potential as a novel chemotype. Key advantages over analogs include:

  • Simpler synthesis compared to piperazine-containing derivatives .

  • Enhanced metabolic stability relative to ester/prodrug moieties in Mnk inhibitors .

Critical research priorities:

  • Target Validation: Screening against kinase panels (e.g., Mnk1/2, CDKs).

  • SAR Expansion: Introducing electron-withdrawing groups (e.g., -Cl, -CF3) at the phenyl ring to modulate potency.

  • Formulation Development: Salt formation (e.g., hydrochloride) to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator